
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
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Overview
Description
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- is a complex organic compound with a unique structure that combines elements of indene, quinoline, and dioxo groups
Preparation Methods
The synthesis of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Indene Core: The indene core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride.
Attachment of the Quinoline and Dioxo Groups: The quinoline and dioxo groups are attached through condensation reactions with appropriate quinoline derivatives and dioxo compounds.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves interactions with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- can be compared with other similar compounds, such as:
1H-Indene-2-carbonyl chloride: A simpler indene derivative with a carbonyl chloride group.
Quinoline-2-carbonyl chloride: A quinoline derivative with a carbonyl chloride group.
1,3-Dioxo-2,3-dihydroindene: A dioxo derivative of indene.
The uniqueness of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- lies in its combination of structural elements from indene, quinoline, and dioxo groups, which confer specific chemical and biological properties not found in simpler compounds.
Biological Activity
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-, also known by its CAS number 52237-05-5, is a complex organic compound notable for its diverse biological activities. With a molecular formula of C19H10ClNO4 and a molecular weight of approximately 351.74 g/mol, this compound incorporates a quinoline ring and a dioxoindene structure, which are often associated with significant pharmacological effects.
Chemical Structure
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the quinoline moiety is particularly relevant as it is linked to various pharmacological properties, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that 1H-Indene-5-carbonyl chloride exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Properties : Studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.
The biological activity of 1H-Indene-5-carbonyl chloride can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular processes, which could lead to reduced proliferation of cancerous cells.
- Receptor Interaction : This compound may interact with specific receptors or proteins, influencing their activity and potentially altering cellular signaling pathways.
Comparative Analysis
To better understand the uniqueness of 1H-Indene-5-carbonyl chloride, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | C18H11NO3 | Lacks chlorine; simpler structure |
2-(3-Hydroxyquinolin-2-yl)-1,3-dioxoindane-5-carbonyl chloride | C19H10ClNO4 | Similar dioxo structure; different substituents |
2-(3-Hydroxyquinolin-2-yl)-indene-1,3-dione | C18H11NO3 | No carbonyl chloride; alternative reactivity |
The specific combination of functional groups in 1H-Indene-5-carbonyl chloride may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG2 and EACC. The mechanism involved was linked to the activation of caspase pathways.
- Antimicrobial Testing : Research indicated that compounds similar to 1H-Indene-5-carbonyl chloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target enzymes involved in cancer progression, supporting its potential as a lead compound for drug development .
Properties
CAS No. |
52237-05-5 |
---|---|
Molecular Formula |
C19H10ClNO4 |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carbonyl chloride |
InChI |
InChI=1S/C19H10ClNO4/c20-19(25)10-5-6-11-12(7-10)18(24)15(17(11)23)16-14(22)8-9-3-1-2-4-13(9)21-16/h1-8,15,22H |
InChI Key |
PQVLFZPMTPSKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)Cl)O |
Origin of Product |
United States |
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